![molecular formula C30H24O4 B2709684 7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone CAS No. 337921-48-9](/img/structure/B2709684.png)
7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone” is a complex organic molecule. It contains multiple functional groups, including methoxy groups (-OCH3), a methylene group (=CH2), and a phenyl group (C6H5). The presence of these groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains two benzene rings connected by a methoxy group, a methylene group attached to one of the benzene rings, and an indanone group (a type of cyclic ketone) attached to the other benzene ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The methoxy groups might participate in ether cleavage reactions, and the methylene group could potentially be involved in reactions with electrophiles .Applications De Recherche Scientifique
Mechanistic Studies in Organic Reactions
Mechanistic studies on reactions involving carbene complexes with alkynes have shown the formation of indanone derivatives under specific conditions. These studies provide insights into regioselectivity and the role of concentration in the product distribution, which is critical for understanding and optimizing synthetic routes in organic chemistry (M. Waters, M. Bos, W. Wulff, 1999).
Photochemistry and Photoreactions
Research into the photochemistry of alkoxymethyl phenacyl chloride and benzoate has led to the formation of indanone derivatives, highlighting the potential of these compounds in synthetic organic chemistry through photoreactions. The study explores the mechanisms underlying the formation of these compounds, offering pathways to synthesize complex molecules (L. Plíštil, T. Šolomek, J. Wirz, D. Heger, P. Klán, 2006).
Cyclization Reactions
Cyclization of 1,5-diketones in the indanone series has been shown to yield indeno[1,2-b]pyrans, indicating the versatility of indanone derivatives in synthesizing heterocyclic compounds. Such reactions are essential for developing new organic compounds with potential applications in various fields, including pharmaceuticals and materials science (V. Lu̅sis, É. Liepin'sh, D. Mutsenietse, G. Dubur, 1988).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of compounds with a 3,4-dihydrocoumarin skeleton, derived from indanone precursors, have been explored. These studies underscore the potential therapeutic applications of indanone derivatives, focusing on their cytotoxic activity against various cancer cell lines. This research domain illustrates the intersection between organic synthesis and biomedical applications, aiming to develop new anticancer agents (Jakub Modranka, A. Albrecht, Rafał Jakubowski, H. Krawczyk, M. Różalski, U. Krajewska, A. Janecka, A. Wyrębska, B. Różalska, T. Janecki, 2012).
Materials Science and Polymerization
Studies on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including indanone derivatives, reveal their potential in creating novel materials. The research on these compounds contributes to the development of new polymers with tailored properties, suitable for various applications ranging from coatings to electronics (Paige M. Whelpley, J. L. Zepeda, William S. Schjerven, Sara M. Rocus, G. Kharas, 2022).
Propriétés
IUPAC Name |
(2Z)-7-(4-methoxyphenoxy)-2-[(4-methoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O4/c1-32-22-13-11-20(12-14-22)19-26-28(21-7-4-3-5-8-21)25-9-6-10-27(29(25)30(26)31)34-24-17-15-23(33-2)16-18-24/h3-19,28H,1-2H3/b26-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGJEOONQRBYEI-XHPQRKPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B2709601.png)
methanone](/img/structure/B2709604.png)

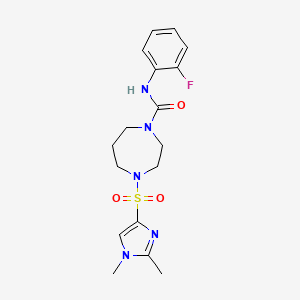
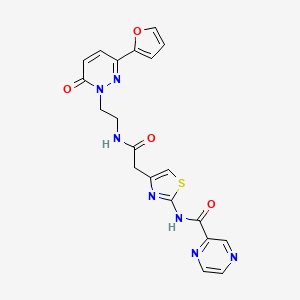
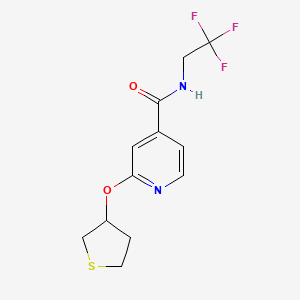
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2709611.png)
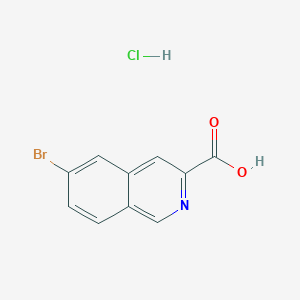
![1-Cyclohexyl-3-[2-(cyclohexylcarbamoylamino)ethyl]urea](/img/structure/B2709615.png)
![3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2709617.png)
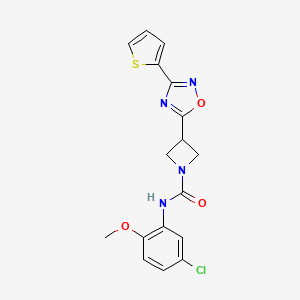
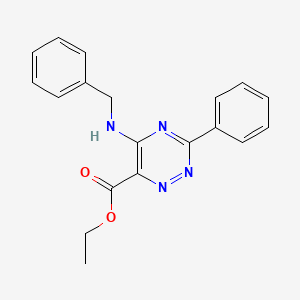
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2709623.png)
